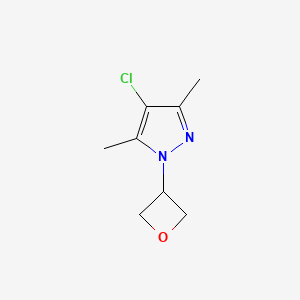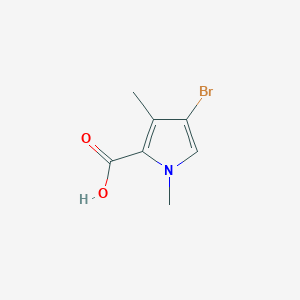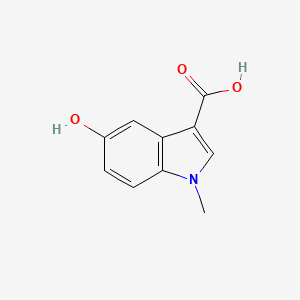![molecular formula C8H4ClN3 B15330510 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B15330510.png)
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is a heterocyclic compound that features a pyrrolo[2,3-B]pyridine core structure with a chloro substituent at the 3-position and a cyano group at the 4-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of a suitable precursor, such as 2-chloropyridine-3-carbonitrile, under specific conditions to form the desired pyrrolo[2,3-B]pyridine ring system. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure, and the implementation of purification techniques like crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent at the 3-position can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, potentially altering the electronic properties of the pyrrolo[2,3-B]pyridine core.
Cycloaddition: The cyano group at the 4-position can engage in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 3-amino-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile, while oxidation may produce a corresponding N-oxide derivative.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic synthesis: The compound is used as an intermediate in the preparation of complex heterocyclic structures.
Biological studies: Researchers investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Material science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Wirkmechanismus
The mechanism by which 3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile exerts its effects is often related to its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-1H-pyrrolo[2,3-B]pyridine: Lacks the cyano group at the 4-position, which may affect its reactivity and biological activity.
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile: Similar structure but with a bromo substituent instead of chloro, potentially altering its chemical properties.
1H-pyrrolo[2,3-B]pyridine-4-carbonitrile: Lacks the chloro substituent, which may influence its synthetic utility and biological effects.
Uniqueness
3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile is unique due to the presence of both chloro and cyano substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Eigenschaften
Molekularformel |
C8H4ClN3 |
|---|---|
Molekulargewicht |
177.59 g/mol |
IUPAC-Name |
3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C8H4ClN3/c9-6-4-12-8-7(6)5(3-10)1-2-11-8/h1-2,4H,(H,11,12) |
InChI-Schlüssel |
BJHAMWAEBZFOFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(3-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B15330466.png)
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)


![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)




